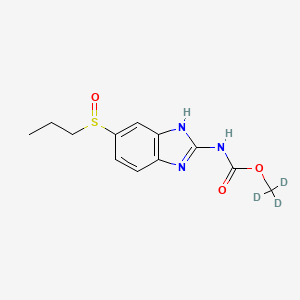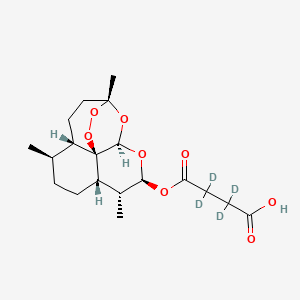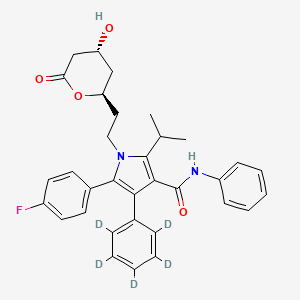
(±)-Etodolac-d3(1-ethyl-2,2,2-d3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-Etodolac-d3(1-ethyl-2,2,2-d3) is a deuterated form of Etodolac, a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of Etodolac, providing insights into its behavior in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (±)-Etodolac-d3(1-ethyl-2,2,2-d3) involves the incorporation of deuterium atoms into the Etodolac molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of Etodolac can result in the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of (±)-Etodolac-d3(1-ethyl-2,2,2-d3) typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction medium to facilitate the incorporation of deuterium atoms.
Analyse Des Réactions Chimiques
Types of Reactions
(±)-Etodolac-d3(1-ethyl-2,2,2-d3) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The deuterium atoms can be replaced with other functional groups through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation are typical reducing conditions.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
(±)-Etodolac-d3(1-ethyl-2,2,2-d3) is used in various scientific research applications, including:
Pharmacokinetic Studies: The deuterium labeling allows researchers to track the metabolic pathways and pharmacokinetics of Etodolac in vivo.
Metabolic Research: The compound is used to study the metabolism of Etodolac and its interaction with biological systems.
Environmental Analysis: Deuterated compounds are used as internal standards in environmental pollution analysis to detect and quantify pollutants.
Clinical Diagnostics: The compound can be used in clinical diagnostics to study drug interactions and metabolic profiles.
Mécanisme D'action
The mechanism of action of (±)-Etodolac-d3(1-ethyl-2,2,2-d3) is similar to that of Etodolac. It works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, the compound reduces the production of prostaglandins, thereby alleviating pain and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Etodolac: The non-deuterated form of the compound, used as an NSAID.
Ibuprofen-d3: Another deuterated NSAID used for similar pharmacokinetic studies.
Naproxen-d3: A deuterated form of Naproxen, used in metabolic and pharmacokinetic research.
Uniqueness
(±)-Etodolac-d3(1-ethyl-2,2,2-d3) is unique due to its specific deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The deuterium atoms increase the stability of the compound and allow for precise tracking in biological systems, making it a valuable tool in scientific research.
Propriétés
Numéro CAS |
1276197-46-6 |
|---|---|
Formule moléculaire |
C17H18D3NO3 |
Poids moléculaire |
290.38 |
Pureté |
95% by HPLC; 98% atom D |
Numéros CAS associés |
41340-25-4 (unlabelled) |
Synonymes |
(RS)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic Acid |
Étiquette |
Etodolac Impurities |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose](/img/structure/B602565.png)
![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)
![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)

![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)

![Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester](/img/structure/B602574.png)


